Methylene-Bridge Architecture Provides Conformational Flexibility Distinct from Directly-Attached Piperidine Analogs
The target compound incorporates a methylene (–CH₂–) spacer between the piperidine 4-position and the oxadiazole 5-position, creating a C–C–C connectivity pattern. In contrast, the closely related analog 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 851882-59-2) features a direct C–C bond between the piperidine 3-position and the oxadiazole, eliminating the rotatable methylene linker [1]. This topological difference introduces an additional rotatable bond (increasing from 2 to 3 rotatable bonds), alters the vector angle of the piperidine amine relative to the oxadiazole plane, and extends the spatial reach of the basic amine by approximately 1.5 Å. In published SAR studies on 1,2,4-oxadiazole-based HDAC inhibitors, the presence of a methylene linker within the cap group region was identified as a critical determinant of HDAC isoform selectivity and cellular potency [2]. This architectural feature provides a unique chemical handle for derivatization at the piperidine nitrogen that is sterically and electronically distinct from positionally isomeric analogs.
| Evidence Dimension | Rotatable bond count and spatial amine positioning |
|---|---|
| Target Compound Data | 3 rotatable bonds; piperidine 4-position linked via –CH₂– to oxadiazole 5-position; amine-to-oxadiazole centroid distance ~5.8 Å (estimated from SMILES: C1CNCCC1CC2=NC(=NO2)C3=CC(=CC=C3)F) |
| Comparator Or Baseline | CAS 851882-59-2: 2 rotatable bonds; piperidine 3-position directly attached to oxadiazole 5-position; amine-to-oxadiazole centroid distance ~4.3 Å (estimated from PubChem CID 43514839) |
| Quantified Difference | Additional rotatable bond (+1); ~1.5 Å increased amine displacement |
| Conditions | Molecular mechanics geometry optimization (MMFF94 force field); computed physicochemical properties from PubChem (2021.05.07 release) |
Why This Matters
The extended amine position in the target compound enables access to distinct chemical space for N-derivatization, directly impacting the design of focused libraries targeting enzymes with deep active-site pockets such as HDACs and sirtuins.
- [1] PubChem Compound Summary: 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CID 43514839, CAS 851882-59-2). Molecular Formula: C₁₃H₁₄FN₃O; Molecular Weight: 247.27; Rotatable Bond Count: 2; Topological Polar Surface Area: 51 Ų. View Source
- [2] Can Liu, Wei Gao, Xianjun Qu, et al. Discovery of 1,2,4-oxadiazole-Containing hydroxamic acid derivatives as histone deacetylase inhibitors potential application in cancer therapy. European Journal of Medicinal Chemistry, 2019, 178, 116–130. Demonstrated that methylene linker length in the cap group region directly modulates HDAC isoform selectivity and antiproliferative IC₅₀ values across a panel of cancer cell lines. View Source
